

Spectroscopic and Biosynthetic Insights into 6 α -Hydroxymaackiain

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6 α -Hydroxymaackiain

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This technical guide provides an in-depth overview of the spectroscopic data for 6 α -Hydroxymaackiain, a key intermediate in the biosynthesis of the phytoalexin pisatin. The document details its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for its characterization, and visualizes its role in the pisatin biosynthetic pathway.

Spectroscopic Data

The structural elucidation of 6 α -Hydroxymaackiain has been primarily accomplished through one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data for 6 α -Hydroxymaackiain (500 MHz, acetone- d_6)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	7.33	d	8.5
H-2	6.58	dd	8.5, 2.5
H-4	6.44	d	2.5
H-6ax	4.22	ddd	11.5, 5.0, 1.5
H-6eq	3.52	t	11.5
H-7	6.80	s	5.0
H-10	6.71	s	
H-11a	5.48	d	
OCH ₂ O	5.95, 5.94	each s	

Table 2: ¹³C NMR Spectroscopic Data for 6 α -Hydroxymaackiain (125 MHz, acetone-d₆)

Position	Chemical Shift (δ , ppm)
1	132.3
2	109.8
3	162.0
4	104.2
4a	158.2
6	67.1
6a	79.2
7	113.8
8	148.6
9	142.5
10	101.8
11a	40.1
11b	118.2
11c	155.8
OCH ₂ O	101.5

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides the exact mass of 6 α -Hydroxymaackiain, confirming its elemental composition.

Table 3: Mass Spectrometry Data for 6 α -Hydroxymaackiain

Ionization Mode	Mass-to-Charge Ratio (m/z)	Formula	Ion
ESI-MS	301.0658 [M+H] ⁺	C ₁₆ H ₁₃ O ₆	Molecular Ion + H

Experimental Protocols

Isolation of 6 α -Hydroxymaackiain

6 α -Hydroxymaackiain is typically isolated from pea seedlings (*Pisum sativum*) that have been treated with an elicitor, such as copper chloride (CuCl_2), to induce the production of phytoalexins.

General Protocol:

- **Elicitation:** Pea seedlings are treated with a solution of CuCl_2 and incubated for a specific period to stimulate the biosynthesis of pisatin and its precursors.
- **Extraction:** The elicited plant material is harvested and extracted with a suitable organic solvent, such as ethanol or methanol, to isolate the secondary metabolites.
- **Purification:** The crude extract is subjected to a series of chromatographic techniques, including column chromatography (e.g., silica gel) and high-performance liquid chromatography (HPLC), to purify 6 α -Hydroxymaackiain from other compounds in the extract.

Spectroscopic Analysis

NMR Spectroscopy:

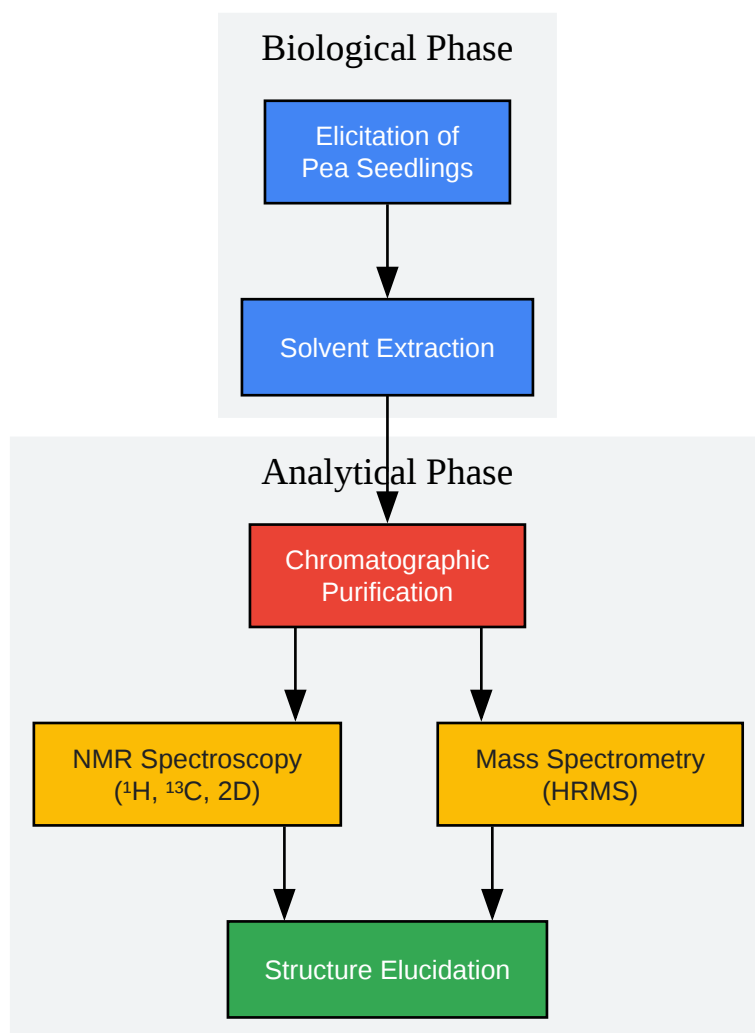
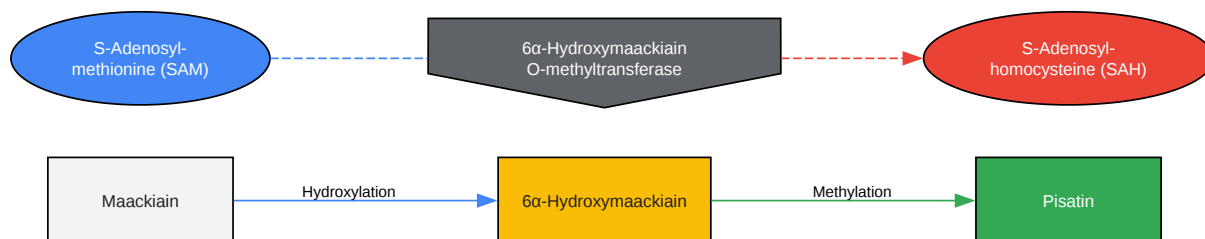
- **Sample Preparation:** A purified sample of 6 α -Hydroxymaackiain is dissolved in a deuterated solvent (e.g., acetone- d_6).
- **Data Acquisition:** ^1H NMR, ^{13}C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed on a high-field NMR spectrometer (e.g., 500 MHz).
- **Data Analysis:** The resulting spectra are processed and analyzed to assign the chemical shifts and coupling constants to the respective protons and carbons in the molecule, leading to its structural confirmation.

Mass Spectrometry:

- **Sample Introduction:** The purified compound is introduced into the mass spectrometer, typically via electrospray ionization (ESI).
- **Data Acquisition:** High-resolution mass spectra are acquired to determine the accurate mass of the molecular ion.
- **Fragmentation Analysis:** Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pattern of the molecule, providing further structural information.

Biosynthetic Pathway

6 α -Hydroxymaackiain is a critical intermediate in the biosynthesis of pisatin, the major phytoalexin produced by pea plants in response to microbial infection. The final step in this pathway involves the methylation of the 3-hydroxyl group of (+)-6 α -hydroxymaackiain.



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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com